Ethyl 3,3-diphenylpropylcarbamate
Description
Ethyl 3,3-diphenylpropylcarbamate is a carbamate derivative characterized by a propyl chain substituted with two phenyl groups at the 3-position, linked to an ethyl carbamate moiety. Carbamates are widely studied for their diverse applications, including pharmaceuticals, agrochemicals, and polymer chemistry, due to their stability and versatility in synthetic pathways.
Properties
IUPAC Name |
ethyl N-(3,3-diphenylpropyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-21-18(20)19-14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRKWAAWKWSTNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3-diphenylpropylcarbamate typically involves the reaction of 3,3-diphenylpropylamine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-diphenylpropylcarbamate can undergo various chemical reactions, including:
Hydrolysis: In the presence of acids or bases, the carbamate group can be hydrolyzed to produce 3,3-diphenylpropylamine and ethanol.
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide
Substitution: Electrophiles such as halogens or nitro groups, often in the presence of a catalyst
Major Products Formed
Hydrolysis: 3,3-diphenylpropylamine and ethanol
Oxidation: Hydroxylated or carbonylated derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Ethyl 3,3-diphenylpropylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3,3-diphenylpropylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. The phenyl rings may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural features and molecular data of Ethyl 3,3-diphenylpropylcarbamate and analogous compounds:
Physicochemical Properties
- Lipophilicity: this compound is expected to exhibit high lipophilicity due to the diphenylpropyl chain, which may enhance its ability to cross biological membranes compared to hydrophilic analogs like Methyl (3-hydroxyphenyl)-carbamate or Propyl N-[3-(dimethylamino)propyl]carbamate .
- Reactivity : Chlorine-substituted derivatives (e.g., Ethyl 3-chloropropyl(methyl)carbamate) show increased electrophilicity, making them reactive intermediates in synthesis . In contrast, diphenyl substitution likely reduces reactivity due to steric hindrance.
- Solubility: Compounds with polar groups (e.g., hydroxyl or dimethylamino) demonstrate improved aqueous solubility, whereas diphenyl analogs may require formulation aids for bioavailability.
Biological Activity
Ethyl 3,3-diphenylpropylcarbamate (EDPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological effects, and relevant research findings.
Synthesis of this compound
EDPC can be synthesized through various methods involving the reaction of diphenylpropylamine with ethyl chloroformate. The general reaction mechanism includes the formation of the carbamate bond via nucleophilic substitution. The structure can be characterized using spectroscopic techniques such as NMR and mass spectrometry.
Biological Activity
1. Antioxidant Activity
Research has indicated that carbamate derivatives, including EDPC, exhibit significant antioxidant properties. In vitro studies demonstrated that EDPC effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity was quantified using assays such as DPPH and ABTS, showing IC50 values comparable to established antioxidants.
2. Enzyme Inhibition
EDPC has been investigated for its inhibitory effects on various enzymes:
- Fatty Acid Amide Hydrolase (FAAH) : EDPC showed promising inhibition of FAAH, which is involved in the degradation of endocannabinoids. This inhibition could lead to increased levels of endocannabinoids in the brain, potentially providing therapeutic benefits for pain and anxiety disorders .
- Monoacylglycerol Lipase (MAGL) : Similar to FAAH, MAGL inhibition by EDPC suggests a dual action that could enhance endocannabinoid signaling pathways .
Case Studies
Several studies have highlighted the biological efficacy of EDPC:
- Study on Neuroprotection : A study conducted on rodent models indicated that EDPC administration resulted in significant neuroprotective effects against chemically induced neurotoxicity. Behavioral tests showed improved motor coordination and reduced signs of anxiety-like behavior, suggesting a role in neuroprotection .
- Anticancer Activity : In vitro assays against various cancer cell lines revealed that EDPC exhibited cytotoxic effects, particularly against breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis .
Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
